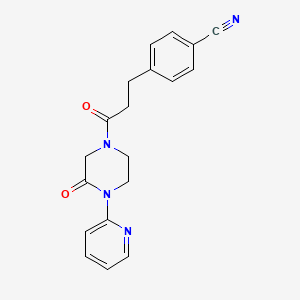

4-(3-Oxo-3-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)propyl)benzonitrile

Description

Properties

IUPAC Name |

4-[3-oxo-3-(3-oxo-4-pyridin-2-ylpiperazin-1-yl)propyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c20-13-16-6-4-15(5-7-16)8-9-18(24)22-11-12-23(19(25)14-22)17-3-1-2-10-21-17/h1-7,10H,8-9,11-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPZQHXUUHPNPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)CCC2=CC=C(C=C2)C#N)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(3-Oxo-3-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)propyl)benzonitrile, with the CAS number 2320174-57-8, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its chemical properties, synthesis, and biological effects based on recent research findings.

The molecular formula of this compound is , with a molecular weight of 334.4 g/mol. The structure includes a piperazine ring substituted with pyridine and ketone functionalities, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H18N4O2 |

| Molecular Weight | 334.4 g/mol |

| CAS Number | 2320174-57-8 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine derivative followed by the introduction of the pyridine moiety. Recent advances in synthetic methodologies have improved yields and purity, making it more accessible for biological testing .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 4-(3-Oxo-3-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)propyl)benzonitrile. For instance, piperazine derivatives have shown cytotoxic effects against various cancer cell lines. One study demonstrated that a related compound exhibited better cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to the standard drug bleomycin .

Neuropharmacological Effects

In neuropharmacology, compounds containing piperazine and pyridine structures have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. A derivative of this compound was found to exhibit dual inhibition properties, suggesting potential use in treating neurodegenerative diseases .

Case Studies

- Study on Anticancer Activity :

- Neuropharmacological Study :

Structure-Activity Relationship (SAR)

The biological activity of 4-(3-Oxo-3-(3-Oxo-4-(pyridin-2-yl)piperazin-1-yl)propyl)benzonitrile can be linked to its structural components:

- Piperazine Ring : Essential for binding interactions with biological targets.

- Pyridine Moiety : Enhances solubility and bioavailability.

Research indicates that modifications to these functional groups can lead to variations in potency and selectivity against different biological targets .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds related to 4-(3-Oxo-3-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)propyl)benzonitrile. For instance, derivatives of pyridine and piperazine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study demonstrated that synthesized analogues exhibited good antimicrobial efficacy using disc diffusion methods, indicating their potential as antibacterial agents .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Research has indicated that related piperazine derivatives can inhibit cancer cell proliferation in various tumor types. A recent investigation reported the synthesis of similar compounds that showed significant cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Compounds with similar structures have also been studied for their anti-inflammatory properties. Some derivatives demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a therapeutic role in conditions characterized by inflammation .

Synthesis Methodologies

The synthesis of 4-(3-Oxo-3-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)propyl)benzonitrile typically involves multi-step organic reactions. Common methodologies include:

- Microwave-Assisted Synthesis : This technique has been employed to enhance reaction efficiency and yield, particularly for synthesizing complex heterocycles.

- Reflux Conditions : Traditional reflux methods are also utilized for the formation of the piperazine ring and subsequent functionalization with benzonitrile groups.

These methods have been optimized to improve yields and reduce reaction times, making them suitable for large-scale production.

Case Study 1: Antimicrobial Evaluation

In a study published in Oriental Journal of Chemistry, researchers synthesized a series of piperazine derivatives and evaluated their antimicrobial activity against standard strains. The results indicated that certain modifications to the piperazine structure significantly enhanced antimicrobial potency, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .

Case Study 2: Anticancer Activity Assessment

A comprehensive study assessed the anticancer effects of piperazine derivatives on various cancer cell lines. The findings revealed that specific substitutions on the piperazine ring increased cytotoxicity, with some compounds showing IC50 values comparable to established chemotherapeutics .

Comparison with Similar Compounds

Structural Analogues with Shared 3-Oxo-3-[4-(Pyridin-2-yl)piperazin-1-yl]propyl Side Chain

The 3-oxo propyl-piperazine side chain is conserved in several analogs, but the attached aromatic systems differ significantly:

Key Observations :

- Replacement of benzonitrile with heterocyclic cores (e.g., triazolo-pyrazinone or dioxoloquinazolinone) alters electronic properties and binding specificity.

- The target compound’s benzonitrile may confer higher metabolic stability compared to methoxy or sulfur-containing analogs .

Piperazine-Based Compounds with Nitrile Functionality

Key Observations :

- The phenethyl substituent in reduces hydrogen-bonding capacity versus pyridin-2-yl, likely diminishing target engagement .

Pyridin-2-yl Piperazine Derivatives in Antiviral Research

Compounds from Serena Massar’s work (e.g., 41 : Ethyl 7-chloro-4-oxo-1-[3-(4-(pyridin-2-yl)piperazin-1-yl)propyl]-1,8-naphthyridine-3-carboxylate) share the pyridin-2-yl piperazine group but feature naphthyridine cores .

Comparison Highlights :

- Target Compound vs. 41 : The naphthyridine core in 41 may enhance intercalation with viral RNA (e.g., HIV-1 TAR RNA), whereas the benzonitrile in the target compound could favor kinase inhibition .

- Both compounds have comparable molecular weights (~440–460 Da), suggesting similar bioavailability profiles.

Q & A

Basic Research Questions

Q. What are the critical synthetic pathways for 4-(3-Oxo-3-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)propyl)benzonitrile?

- Methodology : Multi-step synthesis involving:

- Step 1 : Condensation of aromatic aldehydes with 4-thiazolidinones under basic conditions to form intermediates (e.g., 3-oxo-propionitriles) .

- Step 2 : Electrophilic attack using chloroacetyl chloride or similar reagents to introduce the piperazine-pyridine moiety .

- Step 3 : Purification via recrystallization or chromatography (e.g., silica gel column) to isolate the final product .

- Key Conditions : Use solvents like dimethylformamide (DMF) or pyridine to stabilize intermediates .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Confirm structural features (e.g., benzonitrile C≡N stretch at ~2200 cm⁻¹ in IR, aromatic protons in 1H NMR) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ peaks) .

- X-ray Crystallography : Resolve crystal structure for piperazine-pyridine ring conformation (analogous to 2-[3,5-dioxo-4-(pyridin-3-yl)piperazin-1-yl]acetic acid) .

Q. What safety protocols are recommended for handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose per local regulations .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

- Methodology :

- Temperature Control : Maintain 0–5°C during condensation steps to minimize side reactions (e.g., hydrolysis of nitrile groups) .

- Catalyst Screening : Test bases like piperidine or triethylamine to enhance electrophilic substitution efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to improve intermediate stability .

Q. How can contradictions in biological activity data (e.g., conflicting IC₅₀ values) be resolved?

- Methodology :

- Dose-Response Replication : Conduct triplicate assays using standardized cell lines (e.g., HepG2 for cytotoxicity) .

- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., pyrimidine vs. pyridine derivatives) to identify critical pharmacophores .

- Theoretical Modeling : Use DFT calculations to assess electronic effects of the benzonitrile group on binding affinity .

Q. What computational approaches are suitable for predicting this compound’s pharmacokinetic properties?

- Methodology :

- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP), cytochrome P450 interactions, and blood-brain barrier penetration .

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases or GPCRs) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.